molecular formula C8H18N2O B12354639 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol

Cat. No.: B12354639
M. Wt: 158.24 g/mol
InChI Key: OIXKOGRYCCVISB-UHFFFAOYSA-N
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Description

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is a piperidine derivative characterized by a hydroxylated ethyl chain attached to a 4-amino-1-methylpiperidine ring. This structure combines a secondary alcohol with a substituted piperidine moiety, which may confer unique physicochemical properties, such as enhanced solubility or hydrogen-bonding capacity.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(4-amino-1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C8H18N2O/c1-10-5-2-8(9,3-6-10)4-7-11/h11H,2-7,9H2,1H3

InChI Key

OIXKOGRYCCVISB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 4-amino-1-methylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 2-(4-Amino-1-methylpiperidin-4-yl)acetaldehyde or 2-(4-Amino-1-methylpiperidin-4-yl)acetone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

  • Synthetic Efficiency : Compounds like 2-(4-bromo-2-methoxyphenyl)ethan-1-ol demonstrate high yields (92%) under optimized conditions, suggesting that similar protocols could benefit the target compound’s synthesis .
  • Spectroscopic Trends: tert-Butoxy groups in analogs produce distinct NMR shifts (e.g., ¹H NMR deshielding at δ ~1.3 ppm for tert-butyl), whereas amino groups would likely cause upfield shifts due to electron donation .
  • Reactivity: The presence of a 4-amino group in the target compound may enhance nucleophilicity, contrasting with the steric protection seen in tert-butoxy analogs .

Biological Activity

2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol, also known as a piperidine derivative, is an amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an amino group and a hydroxyl group, which enhances its interaction with various biological targets. Research has suggested that it may play a significant role in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, and could have implications in mood regulation and other therapeutic areas.

The molecular formula of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol is C10_{10}H16_{16}N2_2O, with a molecular weight of approximately 158.24 g/mol. Its structure allows for diverse interactions with neurotransmitter systems, particularly through its ability to inhibit specific enzymes and modulate receptor activity.

Neuroprotective Effects

Research indicates that 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease, where AChE inhibitors are commonly used to enhance cognitive function by increasing acetylcholine levels in the brain .

Interaction with Neurotransmitter Systems

The compound has also shown interactions with various neurotransmitter receptors, particularly serotonin receptors. Studies suggest that it may act as an agonist for specific serotonin receptors implicated in mood regulation and migraine treatment. This interaction could lead to therapeutic applications in treating anxiety and depression .

Neurodegenerative Disease Models

A study focused on the neuroprotective effects of piperidine derivatives found that compounds similar to 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol significantly improved cognitive function in animal models of Alzheimer’s disease. These findings support the hypothesis that AChE inhibition is a viable mechanism for enhancing memory and learning processes .

Serotonin Receptor Modulation

In clinical trials assessing the effects of serotonin receptor modulators on mood disorders, compounds structurally related to 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol were noted for their ability to reduce anxiety symptoms effectively. The modulation of serotonin pathways highlights the compound's potential as a pharmacological agent in psychiatric treatment .

Research Findings

Recent studies have provided insights into the molecular docking and binding affinities of 2-(4-Amino-1-methylpiperidin-4-yl)ethan-1-ol with various biological targets. The following table summarizes key findings from recent research:

Target Binding Energy (Kcal/mol) Nature of Interaction
Acetylcholinesterase-8.5Hydrogen bonds, hydrophobic interactions
Serotonin Receptors-7.9Hydrogen bonds, ionic interactions
Bacterial DNA Gyrase-6.7Hydrophobic interactions

These interactions suggest a robust pharmacological profile that warrants further investigation.

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